molecular formula C18H14F2N4OS B2825515 N-(3,4-difluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251597-94-0

N-(3,4-difluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2825515
CAS No.: 1251597-94-0
M. Wt: 372.39
InChI Key: JXGVSHRGUZDQPJ-UHFFFAOYSA-N
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Description

Structurally, it features a pyrimidine core substituted with a pyridinyl group at position 6, a methyl group at position 2, and a thioacetamide linker connected to a 3,4-difluorophenyl moiety. This compound is structurally analogous to the anticonvulsant candidate Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide), differing only in the phenyl ring substitution (difluoro vs. dimethoxy) . The fluorine substitutions may enhance metabolic stability and blood-brain barrier penetration compared to methoxy groups, though this requires empirical validation .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4OS/c1-11-22-16(15-4-2-3-7-21-15)9-18(23-11)26-10-17(25)24-12-5-6-13(19)14(20)8-12/h2-9H,10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGVSHRGUZDQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SCC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized into three groups: (1) phenyl-substituted thioacetamides, (2) pyrimidine derivatives with anticonvulsant activity, and (3) fluorinated aromatic pharmacophores. Below is a detailed comparative analysis:

Structural and Functional Analogs

Compound Name / ID Key Substituents Bioactivity ADMET Properties (Predicted/Experimental) References
N-(3,4-Difluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide 3,4-Difluorophenyl, pyridinyl, methyl Hypothesized anticonvulsant (inferred from structural analogs) Higher logP (predicted), improved metabolic stability Theoretical
Epirimil (N-(3,4-Dimethoxyphenyl)-...) 3,4-Dimethoxyphenyl ED₅₀ = 24.5 mg/kg (MES model), 100% seizure prevention, no behavioral toxicity logP = 3.2, high oral bioavailability, low hepatotoxicity
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-Fluorophenyl, 4-methoxyphenyl Antibacterial, antifungal Moderate solubility, no CNS activity reported
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide 2,4-Difluorophenyl, thienopyrimidine Unspecified (structural analog) High lipophilicity (predicted)

Key Findings

Substituent Effects on Activity: Fluorine vs. Anticonvulsant Efficacy: Epirimil demonstrated complete seizure prevention in the maximal electroshock (MES) model with a protective index (TD₅₀/ED₅₀) of 5.6, indicating a wide therapeutic window. The difluorophenyl analog’s efficacy remains speculative but merits testing in analogous models .

Its dimethoxy groups may contribute to phase II metabolism (glucuronidation), whereas fluorine substituents in the difluoro analog could slow hepatic clearance . Fluorinated Analogs: Fluorine atoms typically reduce oxidative metabolism, extending half-life but increasing risk of accumulation.

Synthetic Accessibility :

  • Both Epirimil and the difluorophenyl variant are synthesized via nucleophilic substitution of 2-methyl-6-(pyridin-2-yl)pyrimidin-4(3H)-one with chloroacetamides. The difluoro analog would require N-(3,4-difluorophenyl)-2-chloroacetamide as a precursor, achievable via similar methods .

Challenges and Opportunities

  • Data Gaps: No in vivo or in vitro data exist for the difluorophenyl compound. Priority studies should include MES testing, rotorod assays (neurotoxicity), and ADMET profiling.
  • Structural Optimization : Hybridizing features of Epirimil and fluorinated analogs (e.g., combining methoxy and fluorine substituents) could balance solubility and stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,4-difluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves coupling the thioacetamide moiety to the pyrimidine core via nucleophilic substitution. Key steps include:

  • Temperature Control : Reactions are performed at 0–5°C to minimize side reactions (e.g., oxidation of thiol groups) .
  • Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) is used to enhance solubility of intermediates .
  • Catalysts : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is employed for amide bond formation, with triethylamine (TEA) as a base .
  • Yield Optimization : Reaction progress is monitored via TLC, and purification involves column chromatography with gradients of ethyl acetate/hexane .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are used to verify substituent positions (e.g., difluorophenyl protons at δ 7.2–7.5 ppm, pyridyl protons at δ 8.1–8.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H]+^+ = 414.12, observed = 414.11) .
  • X-ray Crystallography : For unambiguous confirmation, single crystals are grown in DCM/ethyl acetate (1:1) and analyzed for bond angles/packing (e.g., dihedral angles between aryl rings ≈65°) .

Q. What are the preliminary biological screening strategies for this compound?

  • Methodological Answer :

  • In Vitro Assays : Dose-response studies in cancer cell lines (e.g., IC50_{50} determination via MTT assay) .
  • Target Identification : Molecular docking against kinases (e.g., EGFR) using PyMOL or AutoDock to predict binding modes .
  • Solubility Testing : Use of DMSO/PBS mixtures to assess solubility for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodological Answer :

  • Core Modifications : Replace the pyridin-2-yl group with other heterocycles (e.g., pyrazine) to evaluate potency changes .
  • Substituent Analysis : Compare 3,4-difluorophenyl vs. 4-chlorophenyl analogs to assess fluorine’s role in membrane permeability .
  • Data Collection : Use parallel synthesis to generate analogs, followed by hierarchical clustering of bioactivity data .

Q. How to resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Assay Validation : Cross-validate cytotoxicity results using both MTT and ATP-based luminescence assays .
  • Buffer Compatibility : Test compound stability in assay buffers (e.g., pH 7.4 vs. 6.5) to identify false negatives due to precipitation .
  • Statistical Analysis : Apply Bland-Altman plots to quantify inter-assay variability .

Q. What computational strategies predict metabolic stability and degradation pathways?

  • Methodological Answer :

  • In Silico Metabolism : Use Schrödinger’s Metabolism Module to identify likely cytochrome P450 oxidation sites (e.g., sulfur atoms in thioacetamide) .
  • Degradation Studies : Incubate the compound in simulated gastric fluid (SGF) and analyze via LC-MS for hydrolytic byproducts .

Q. How to address solubility limitations in in vivo studies?

  • Methodological Answer :

  • Formulation Screening : Test cyclodextrin-based formulations or PEGylation to enhance aqueous solubility .
  • Pharmacokinetic Profiling : Use HPLC to measure plasma concentrations after IV/oral administration in rodent models .

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